Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with an ethyl ester group at the 3-position and a phenyl group at the 2-position. It has a molecular formula of C16H14N2O2 and a molecular weight of 266.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate. The resulting imidazo[1,2-a]pyridine intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups on the phenyl ring.
Scientific Research Applications
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Imidazo[1,2-a]pyridine: The parent compound without the ethyl ester and phenyl groups.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the ethyl ester group.
Ethyl imidazo[1,2-a]pyridine-3-carboxylate: Similar structure but lacks the phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-18(13)15/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGHRPOEPNBKEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363040 | |
Record name | ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119448-82-7 | |
Record name | ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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